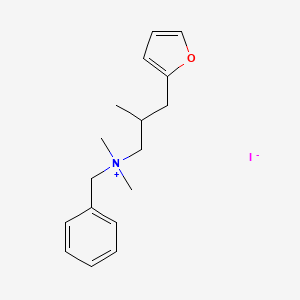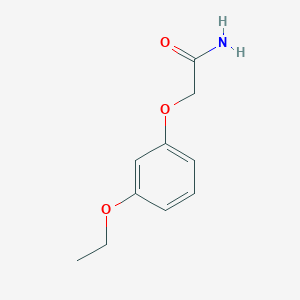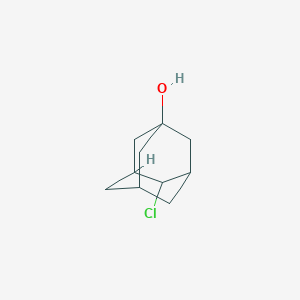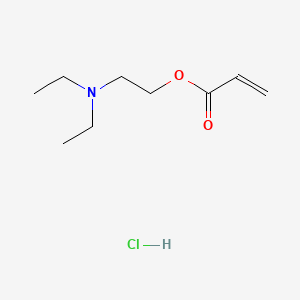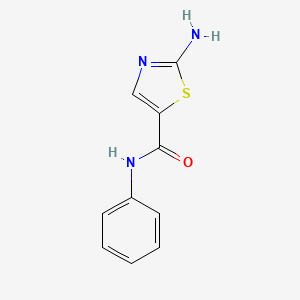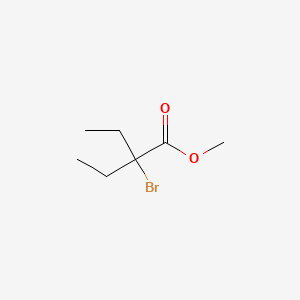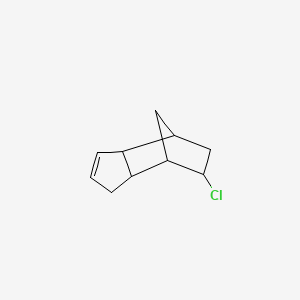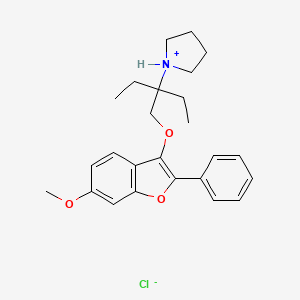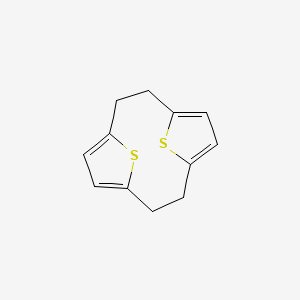
13,14-Dithiatricyclo(8.2.1.14,7)tetradeca-4,6,10,12-tetraene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
13,14-Dithiatricyclo(8.2.1.14,7)tetradeca-4,6,10,12-tetraene: is a chemical compound with the molecular formula C12H12S2 and a molecular weight of 220.354 This compound is characterized by its unique tricyclic structure, which includes two sulfur atoms
Preparation Methods
The synthesis of 13,14-Dithiatricyclo(8.2.1.14,7)tetradeca-4,6,10,12-tetraene typically involves multiple steps, starting from simpler organic molecules. The synthetic routes often include cyclization reactions that incorporate sulfur atoms into the tricyclic framework. Specific reaction conditions, such as temperature, pressure, and the use of catalysts, are crucial to achieving high yields and purity. Industrial production methods may involve scaling up these laboratory procedures, optimizing reaction conditions, and ensuring consistent quality control .
Chemical Reactions Analysis
13,14-Dithiatricyclo(8.2.1.14,7)tetradeca-4,6,10,12-tetraene undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones, depending on the reagents and conditions used.
Reduction: Reduction reactions can convert the sulfur atoms into thiols or other reduced forms.
Substitution: The compound can undergo substitution reactions where one or more hydrogen atoms are replaced by other functional groups.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
13,14-Dithiatricyclo(8.2.1.14,7)tetradeca-4,6,10,12-tetraene has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a model compound for studying sulfur-containing tricyclic systems.
Biology: The compound’s unique structure makes it a candidate for studying interactions with biological molecules, potentially leading to the development of new drugs or biochemical tools.
Medicine: Research into its biological activity could uncover therapeutic applications, particularly in targeting specific molecular pathways.
Industry: Its chemical properties may be exploited in the development of new materials or chemical processes.
Mechanism of Action
The mechanism of action of 13,14-Dithiatricyclo(8.2.1.14,7)tetradeca-4,6,10,12-tetraene involves its interaction with molecular targets through its sulfur atoms and tricyclic structure. These interactions can affect various biochemical pathways, depending on the specific context in which the compound is used. Detailed studies are required to elucidate the exact molecular targets and pathways involved .
Comparison with Similar Compounds
Similar compounds to 13,14-Dithiatricyclo(8.2.1.14,7)tetradeca-4,6,10,12-tetraene include:
13,14-Dioxatricyclo(8.2.1.14,7)tetradeca-4,6,10,12-tetraene: This compound has oxygen atoms instead of sulfur atoms and exhibits different chemical properties and reactivity.
Other sulfur-containing tricyclic compounds: These compounds share structural similarities but may differ in the number and position of sulfur atoms, leading to variations in their chemical behavior and applications.
The uniqueness of 13,14-Dithiatricyclo(821
Properties
CAS No. |
73650-69-8 |
|---|---|
Molecular Formula |
C12H12S2 |
Molecular Weight |
220.4 g/mol |
IUPAC Name |
13,14-dithiatricyclo[8.2.1.14,7]tetradeca-1(12),4,6,10-tetraene |
InChI |
InChI=1S/C12H12S2/c1-2-10-7-8-12-4-3-11(14-12)6-5-9(1)13-10/h1-4H,5-8H2 |
InChI Key |
SKTFMHHTUSLPCB-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2=CC=C(S2)CCC3=CC=C1S3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


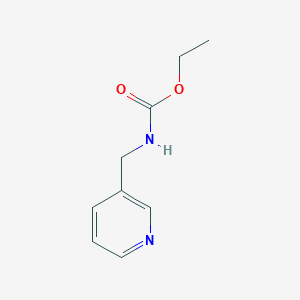
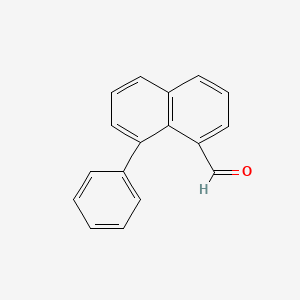
![2-[2-(2-Tetradecoxyethoxy)ethoxy]ethyl decanoate](/img/structure/B15345358.png)
